molecular formula C16H9F3O4 B3047313 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)- CAS No. 137460-59-4

4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-

Cat. No.: B3047313
CAS No.: 137460-59-4
M. Wt: 322.23 g/mol
InChI Key: FDXSCZFRCZEOGP-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)- is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system with hydroxy, phenoxy, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and trifluoromethylated precursors under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the benzopyran ring system. Solvents like tetrahydrofuran or dimethylformamide are often used to dissolve the reactants and control the reaction environment .

Industrial Production Methods: In an industrial setting

Properties

IUPAC Name

7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O4/c17-16(18,19)15-14(22-10-4-2-1-3-5-10)13(21)11-7-6-9(20)8-12(11)23-15/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXSCZFRCZEOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160195
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137460-59-4
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Reactant of Route 2
4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Reactant of Route 3
4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Reactant of Route 4
4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Reactant of Route 5
4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Reactant of Route 6
Reactant of Route 6
4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-

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